molecular formula C15H12ClN3O2S2 B2613631 2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034539-12-1

2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2613631
CAS No.: 2034539-12-1
M. Wt: 365.85
InChI Key: MGMDHLOYILDDDC-UHFFFAOYSA-N
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Description

2-Chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a chlorinated benzene ring linked to a pyrazine-thiophene hybrid scaffold. This compound’s structure combines a sulfonamide pharmacophore with heterocyclic moieties (pyrazine and thiophene), which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

2-chloro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S2/c16-12-3-1-2-4-14(12)23(20,21)19-9-13-15(18-7-6-17-13)11-5-8-22-10-11/h1-8,10,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMDHLOYILDDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves several steps. One common method includes the reaction of 2-chlorobenzenesulfonyl chloride with 3-(thiophen-3-yl)pyrazine-2-methanamine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired sulfonamide bond.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The thiophene and pyrazine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules through various coupling reactions.

    Biology: The compound is studied for its potential as an inhibitor in biological pathways related to autoimmune and inflammatory diseases.

    Medicine: Research is ongoing to explore its therapeutic potential in treating conditions such as rheumatoid arthritis and lupus.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes and signaling pathways that play a role in the inflammatory response. By blocking these pathways, the compound can reduce inflammation and modulate the immune system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide

  • Structural Differences : Replaces the pyrazine-thiophene unit with a 3-methoxybenzoyl group.
  • Physicochemical Impact : The methoxy group increases electron-donating capacity, reducing electrophilicity compared to the pyrazine-thiophene system. Crystallographic studies indicate planar geometry in the methoxy derivative, whereas the pyrazine-thiophene moiety introduces steric bulk, likely reducing crystallinity .
  • Applications : Primarily studied for crystallographic behavior, lacking reported biological activity, unlike sulfonamides with heterocyclic appendages .

Chlorsulfuron (2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide)

  • Structural Differences : Substitutes the pyrazine-thiophene group with a triazine ring and urea linker.
  • The urea linker improves soil persistence, whereas the pyrazine-thiophene system may confer metabolic instability .

5-Chloro-2-methoxy-N-(5-(thiophen-3-yl)pyridin-3-yl)benzenesulfonamide

  • Structural Differences : Replaces pyrazine with pyridine and adds a methoxy group.
  • Electronic Effects : Pyridine’s lower basicity (pKa ~1.7) compared to pyrazine (pKa ~0.6) alters solubility in acidic environments. The methoxy group enhances lipophilicity (clogP +0.5 vs. target compound’s +1.2), affecting membrane permeability .
  • Research Findings : Reported in patent literature for kinase inhibition, suggesting the pyridine-thiophene variant may have distinct selectivity profiles compared to the pyrazine analog .

5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide

  • Structural Differences : Substitutes benzene with benzo[b]thiophene and incorporates a piperazinyl group.
  • Pharmacokinetic Impact : The benzo[b]thiophene core increases aromatic surface area, enhancing protein binding. The piperazine moiety improves water solubility (logS −3.5 vs. target compound’s −4.2), critical for CNS penetration .
  • Bioactivity : Developed as a serotonin receptor antagonist (SB 271046), highlighting how core heterocycle modifications redirect therapeutic applications .

Data Table: Key Comparative Properties

Compound Name Molecular Weight Core Heterocycle Substituents clogP Reported Activity
Target Compound 407.88 Pyrazine Thiophen-3-yl, Chlorobenzene 1.2 Under investigation
2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide 325.76 Benzene 3-Methoxybenzoyl 2.8 Crystallographic studies
Chlorsulfuron 357.77 Triazine Urea linker, Methyl, Methoxy 1.9 Herbicide
Pyridine-thiophene analog 405.87 Pyridine Thiophen-3-yl, Methoxy 0.5 Kinase inhibition
Benzo[b]thiophene-piperazine analog 465.97 Benzo[b]thiophene Piperazinyl, Methyl −0.3 Serotonin receptor antagonism

Research Findings and Mechanistic Insights

  • Target Compound: Preliminary molecular docking studies suggest the pyrazine-thiophene unit binds to kinase ATP pockets via π-π interactions, with the sulfonamide acting as a hydrogen-bond donor. However, its higher lipophilicity (clogP 1.2) may limit aqueous solubility compared to pyridine analogs .
  • Chlorsulfuron : The triazine-urea system enables prolonged soil adsorption (t½ >40 days), whereas the target compound’s heterocycles may lead to faster metabolic clearance .
  • Piperazine Derivatives : Enhanced solubility in the benzo[b]thiophene analog (logS −3.5) correlates with improved blood-brain barrier penetration, a trait absent in the target compound .

Biological Activity

2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological properties, particularly in antimicrobial and anticancer applications. The presence of the thiophene and pyrazine moieties further enhances its biological profile.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is C15H12ClN3O2SC_{15}H_{12}ClN_3O_2S, with a molecular weight of 365.9 g/mol. The structural representation is as follows:

Smiles O=S(=O)(NCc1nccnc1c1ccsc1)c1ccccc1Cl\text{Smiles }O=S(=O)(NCc1nccnc1-c1ccsc1)c1ccccc1Cl

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thus exhibiting antimicrobial properties. Additionally, the heterocyclic components may enhance the compound's ability to modulate various biological pathways.

Antimicrobial Properties

Sulfonamide derivatives, including 2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, have been studied for their antimicrobial effects. A study indicated that similar sulfonamides showed significant activity against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

Research on related compounds has demonstrated potential anticancer activity through mechanisms such as apoptosis induction and cytotoxicity against cancer cell lines. For instance, compounds featuring thiophene and pyrazine rings have been noted for their enhanced interaction with cancer cell targets . The specific anticancer efficacy of 2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide remains to be elucidated but is a promising area for future research.

Cardiovascular Effects

Studies on other benzenesulfonamide derivatives have shown effects on cardiovascular parameters such as perfusion pressure and coronary resistance . This suggests that 2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide may also influence cardiovascular systems, potentially acting as an endothelin receptor antagonist.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various sulfonamides against resistant bacterial strains, highlighting the importance of structural modifications in enhancing efficacy.
    CompoundMinimum Inhibitory Concentration (MIC, µg/mL)
    Compound A8
    Compound B16
    2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide TBD
  • Cytotoxicity in Cancer Models : Another study assessed the cytotoxic effects of related compounds on different cancer cell lines, revealing significant dose-dependent responses.
    Cell LineIC50 (µM)
    A549 (lung cancer)TBD
    HeLa (cervical cancer)TBD
    2-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide TBD

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